
N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinoethyl group, trimethoxyphenoxy moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate typically involves a multi-step process. The initial step often includes the preparation of the 3,4,5-trimethoxyphenoxyacetic acid, which is then reacted with 2-(morpholino)ethylamine under controlled conditions to form the desired amide linkage. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The final product is then converted to its hydrochloride hemihydrate form through acidification with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient synthesis and high yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the purity and quantity of the final product. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. The morpholinoethyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The trimethoxyphenoxy moiety may contribute to the compound’s ability to cross cellular membranes and interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may influence signaling pathways and enzymatic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate: This compound shares the morpholinoethyl group but differs in its overall structure and applications.
2-Morpholinoethyl-substituted benzimidazolium salts: These compounds have similar substituents but are used primarily in different contexts, such as anticancer research.
Uniqueness
N-(2-Morpholinoethyl)-3,4,5-trimethoxyphenoxyacetamide hydrochloride hemihydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
65876-18-8 |
|---|---|
Fórmula molecular |
C17H27ClN2O6 |
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ium-4-ylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide;chloride |
InChI |
InChI=1S/C17H26N2O6.ClH/c1-21-14-10-13(11-15(22-2)17(14)23-3)25-12-16(20)18-4-5-19-6-8-24-9-7-19;/h10-11H,4-9,12H2,1-3H3,(H,18,20);1H |
Clave InChI |
IMERTOJJAPUCJF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NCC[NH+]2CCOCC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


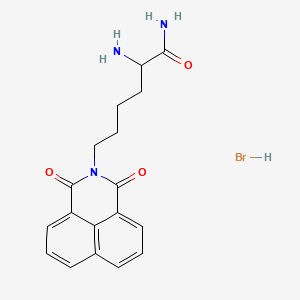

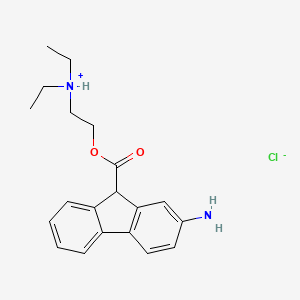
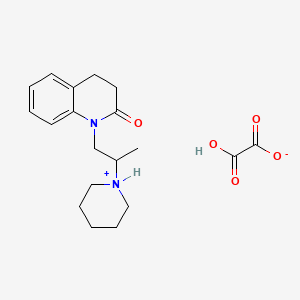
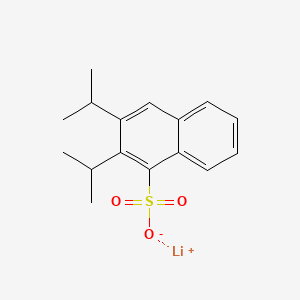

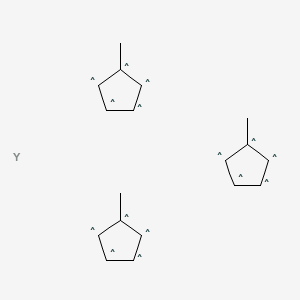
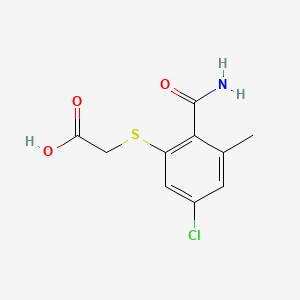


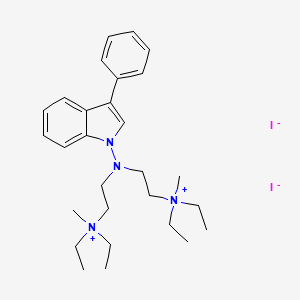
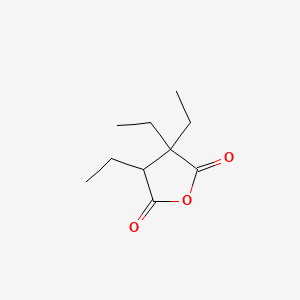
![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)
